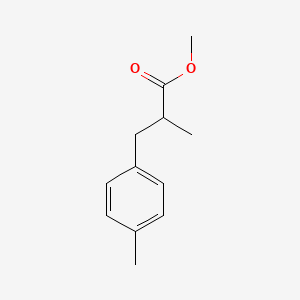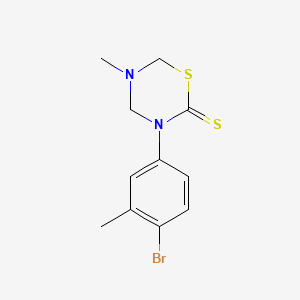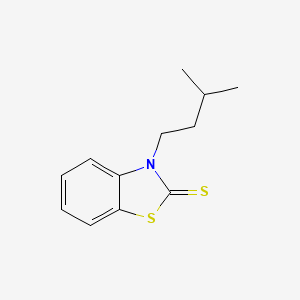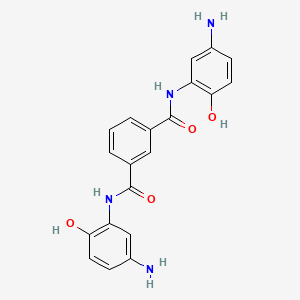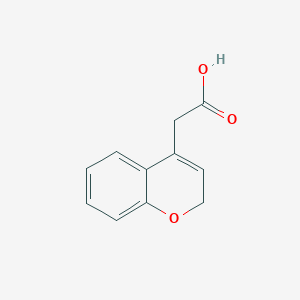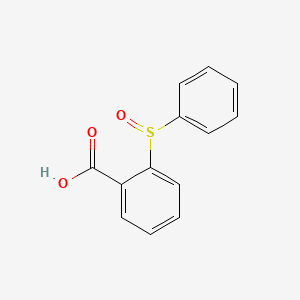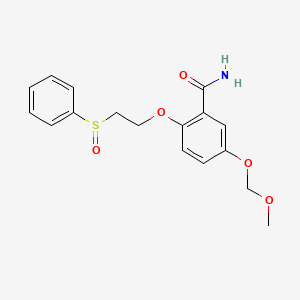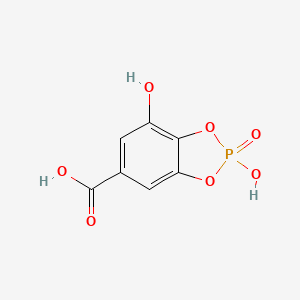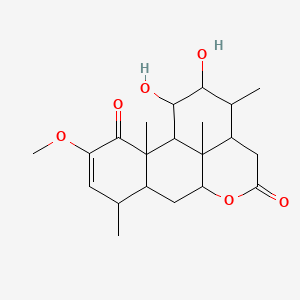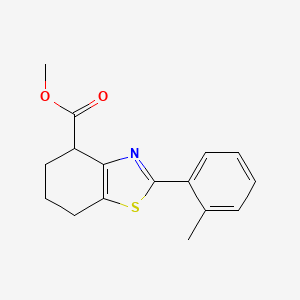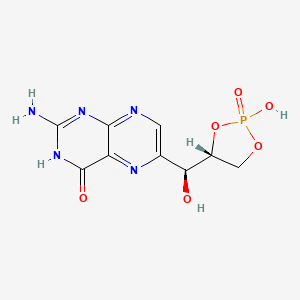
Neopterin 2',3'-cyclic phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Neopterin 2’,3’-cyclic phosphate is synthesized from guanosine triphosphate (GTP) by the enzyme MptA, a GTP cyclohydrolase I . The reaction conditions typically involve the presence of divalent metal ions such as Fe(2+), which are essential for the enzyme’s activity .
Industrial Production Methods: Industrial production methods for neopterin 2’,3’-cyclic phosphate are not well-documented, likely due to its specific biological role and limited commercial demand. the enzymatic synthesis using MptA could be scaled up for industrial purposes if needed.
Analyse Chemischer Reaktionen
Types of Reactions: Neopterin 2’,3’-cyclic phosphate undergoes hydrolysis catalyzed by cyclic phosphodiesterase, resulting in the formation of 7,8-dihydro-D-neopterin 2’-monophosphate and 7,8-dihydro-D-neopterin 3’-monophosphate .
Common Reagents and Conditions: The hydrolysis reaction requires the presence of Fe(2+) ions and water . The enzyme MptB, which belongs to the HD domain superfamily, catalyzes this reaction .
Major Products: The major products of the hydrolysis reaction are 7,8-dihydro-D-neopterin 2’-monophosphate and 7,8-dihydro-D-neopterin 3’-monophosphate .
Wissenschaftliche Forschungsanwendungen
Neopterin 2’,3’-cyclic phosphate has several scientific research applications, particularly in the fields of biochemistry and microbiology. It is a key intermediate in the biosynthesis of tetrahydromethanopterin, which is essential for methanogenesis in archaea . This makes it a valuable compound for studying the metabolic pathways of methanogenic archaea and their role in global carbon cycling .
In addition, neopterin derivatives, including neopterin 2’,3’-cyclic phosphate, are used as biomarkers for immune system activation and inflammation . They are particularly useful in diagnosing and monitoring diseases such as viral infections, autoimmune disorders, and certain types of cancer .
Wirkmechanismus
Neopterin 2’,3’-cyclic phosphate exerts its effects through its role as an intermediate in the biosynthesis of tetrahydromethanopterin . The enzyme MptA catalyzes the conversion of GTP to neopterin 2’,3’-cyclic phosphate, which is then hydrolyzed by MptB to form 7,8-dihydro-D-neopterin monophosphates . These monophosphates are further processed to produce tetrahydromethanopterin, a coenzyme that facilitates the transfer of C1 units in methanogenic archaea .
Vergleich Mit ähnlichen Verbindungen
- 7,8-Dihydro-D-neopterin
- Tetrahydromethanopterin
- Guanosine triphosphate (GTP)
Comparison: Neopterin 2’,3’-cyclic phosphate is unique in its role as the first intermediate in the biosynthesis of tetrahydromethanopterin . Unlike its similar compounds, it specifically undergoes hydrolysis to form 7,8-dihydro-D-neopterin monophosphates, which are crucial for the subsequent steps in tetrahydromethanopterin biosynthesis . This specificity and its essential role in methanogenesis distinguish it from other neopterin derivatives and related compounds .
Eigenschaften
CAS-Nummer |
35068-28-1 |
|---|---|
Molekularformel |
C9H10N5O6P |
Molekulargewicht |
315.18 g/mol |
IUPAC-Name |
2-amino-6-[(S)-hydroxy-[(4R)-2-hydroxy-2-oxo-1,3,2λ5-dioxaphospholan-4-yl]methyl]-3H-pteridin-4-one |
InChI |
InChI=1S/C9H10N5O6P/c10-9-13-7-5(8(16)14-9)12-3(1-11-7)6(15)4-2-19-21(17,18)20-4/h1,4,6,15H,2H2,(H,17,18)(H3,10,11,13,14,16)/t4-,6+/m1/s1 |
InChI-Schlüssel |
DLYMRFGSJSAQEH-XINAWCOVSA-N |
Isomerische SMILES |
C1[C@@H](OP(=O)(O1)O)[C@H](C2=CN=C3C(=N2)C(=O)NC(=N3)N)O |
Kanonische SMILES |
C1C(OP(=O)(O1)O)C(C2=CN=C3C(=N2)C(=O)NC(=N3)N)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


